Cas no 24131-32-6 (3,5-Bis(benzyloxy)benzyl Bromide)
3,5-Bis(benzyloxy)benzyl Bromide Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-(bromomethyl)-3,5-bis(phenylmethoxy)-
- 3,5-Dibenzyloxybenzyl Bromide
- 1-(bromomethyl)-3,5-bis(phenylmethoxy)benzene
- 3,5-Bis(benzyloxy)benzyl bromide
- 1,3-bis-benzyloxy-5-bromomethylbenzene
- 3,5-Dibenzyloxy-α-bromotoluene
- 3,5-Dibenzyloxy-alpha-bromotoluene
- 1,3-bis(benzyloxy)-5-(bromomethyl)benzene
- (((5-(Bromomethyl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- PubChem15063
- 3,5-Dibenzyloxybromobenzyl
- VZ25635
- FCH2713398
- AKOS015839495
- BS-23019
- B2093
- 24131-32-6
- CS-0435425
- T70622
- 1-(bromomethyl)-3, 5-bis(phenylmethoxy)benzene
- DTXSID00375482
- (5-(bromomethyl)-1,3-phenylene)bis(oxy)bis(methylene)dibenzene
- 1,3-Dibenzyloxy-5-(bromomethyl)benzene
- 3,5-Dibenzyloxybenzyl Bromide, 98%
- A817112
- 3,5-bis(benzyloxy)benzyl bromide aka 3,5-dibenzyloxybenzyl bromide aka 3,5-dibenzyloxy-a-bromotoluene
- FT-0638398
- SCHEMBL4825449
- MFCD02093444
- DB-046357
- WGMYJGAUAQXYFQ-UHFFFAOYSA-N
- 3,5-Bis(benzyloxy)benzyl Bromide
-
- MDL: MFCD02093444
- Inchi: 1S/C21H19BrO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2
- InChI Key: WGMYJGAUAQXYFQ-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=C(C=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 382.05700
- Monoisotopic Mass: 382.057
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.4
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.329±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 85.0 to 89.0 deg-C
- Boiling Point: 504.3°C at 760 mmHg
- Flash Point: 209.8°C
- Refractive Index: 1.619
- Solubility: Insuluble (7.7E-4 g/L) (25 ºC),
- PSA: 18.46000
- LogP: 5.73950
- Solubility: Not determined
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
3,5-Bis(benzyloxy)benzyl Bromide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:warning
- Hazard Statement: H314
- Warning Statement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:UN 1759 8/PG III
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- PackingGroup:III
- Storage Condition:0-10°C
3,5-Bis(benzyloxy)benzyl Bromide Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3,5-Bis(benzyloxy)benzyl Bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023556-1g |
3,5-Bis(benzyloxy)benzyl bromide |
24131-32-6 | 95%+ | 1g |
£60.00 | 2022-03-01 | |
| Fluorochem | 023556-5g |
3,5-Bis(benzyloxy)benzyl bromide |
24131-32-6 | 95%+ | 5g |
£110.00 | 2022-03-01 | |
| TRC | B410968-50mg |
3,5-Bis(benzyloxy)benzyl Bromide |
24131-32-6 | 50mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B410968-100mg |
3,5-Bis(benzyloxy)benzyl Bromide |
24131-32-6 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B410968-500mg |
3,5-Bis(benzyloxy)benzyl Bromide |
24131-32-6 | 500mg |
$ 184.00 | 2023-04-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X77135-1g |
1-(bromomethyl)-3,5-bis(phenylmethoxy)benzene |
24131-32-6 | 98% | 1g |
¥538.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D871098-1g |
3,5-Dibenzyloxybenzyl Bromide |
24131-32-6 | 98% | 1g |
¥778.00 | 2022-01-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012586-1g |
3,5-Bis(benzyloxy)benzyl Bromide |
24131-32-6 | 98% | 1g |
2681CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BT979-1g |
3,5-Bis(benzyloxy)benzyl Bromide |
24131-32-6 | 98.0%(GC&T) | 1g |
838CNY | 2021-05-10 | |
| abcr | AB140958-5 g |
3,5-Dibenzyloxybenzyl bromide, 98%; . |
24131-32-6 | 98% | 5g |
€317.10 | 2023-05-09 |
3,5-Bis(benzyloxy)benzyl Bromide Suppliers
3,5-Bis(benzyloxy)benzyl Bromide Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 3,5-Bis(benzyloxy)benzyl Bromide
Introduction to 3,5-Bis(benzyloxy)benzyl Bromide (CAS No. 24131-32-6)
3,5-Bis(benzyloxy)benzyl Bromide, identified by the chemical formula C21H19BrO2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural properties and versatile applications. This compound, with the CAS number 24131-32-6, is characterized by its brominated benzyl structure, which makes it a valuable intermediate in the synthesis of more complex molecules. The presence of benzyloxy groups at the 3rd and 5th positions on the benzene ring introduces specific reactivity that is highly useful in medicinal chemistry and material science.
The significance of 3,5-Bis(benzyloxy)benzyl Bromide lies in its role as a building block for the development of novel therapeutic agents. Its bromine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems found in many biologically active compounds. Additionally, the benzyloxy groups can be selectively removed under controlled conditions, providing a strategic handle for late-stage modifications. This dual functionality has made it a staple in synthetic protocols aimed at generating complex drug candidates.
In recent years, advancements in drug discovery have highlighted the importance of efficient and scalable synthetic routes. 3,5-Bis(benzyloxy)benzyl Bromide has been employed in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in creating kinase inhibitors, where the biaryl core is a common pharmacophore. The ability to introduce additional functional groups while maintaining the integrity of the core structure allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability.
The compound's relevance extends beyond pharmaceuticals into materials science. Researchers have explored its potential in polymer chemistry, where it serves as a monomer or cross-linking agent to develop advanced materials with tailored properties. The bromine atom facilitates polymerization reactions, enabling the creation of polymers with specific mechanical or electronic characteristics. This has opened up new avenues for applications in nanotechnology and smart materials.
Recent studies have also delved into the mechanistic aspects of reactions involving 3,5-Bis(benzyloxy)benzyl Bromide. A notable finding is its behavior in transition-metal-catalyzed reactions, where it acts as an effective ligand precursor. The benzyloxy groups can be oxidatively removed under certain conditions to generate reactive intermediates that participate in cyclization or coupling reactions. This has implications for designing more efficient synthetic strategies and has inspired new methodologies for constructing heterocyclic compounds.
The industrial production of 3,5-Bis(benzyloxy)benzyl Bromide (CAS No. 24131-32-6) has also seen advancements in recent years. Manufacturers have optimized processes to enhance yield and purity while minimizing environmental impact. Green chemistry principles have been integrated into synthetic routes, reducing waste and improving energy efficiency. These efforts align with global trends toward sustainable chemical manufacturing.
In conclusion, 3,5-Bis(benzyloxy)benzyl Bromide is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists working on drug development and advanced materials. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in synthetic chemistry for years to come.
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